Streptophenazine K
Description
Properties
IUPAC Name |
methyl 6-[(1S,2R)-1-hydroxy-2-methoxycarbonyl-9-methyldecyl]phenazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H34N2O5/c1-17(2)11-7-5-6-8-12-20(27(32)34-4)25(30)18-13-9-15-21-23(18)28-22-16-10-14-19(24(22)29-21)26(31)33-3/h9-10,13-17,20,25,30H,5-8,11-12H2,1-4H3/t20-,25-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQBJQIJYPPAUEG-CJFMBICVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCCCCC(C(C1=C2C(=CC=C1)N=C3C(=N2)C=CC=C3C(=O)OC)O)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CCCCCC[C@H]([C@@H](C1=C2C(=CC=C1)N=C3C(=N2)C=CC=C3C(=O)OC)O)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H34N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Bioactivity and Pharmacological Potential
Streptophenazine K exhibits notable bioactivity against various pathogens. Research indicates that it has moderate antibacterial activity against Gram-positive bacteria, specifically Staphylococcus epidermidis and Bacillus subtilis, with IC50 values of 14.5 µM and 21.6 µM, respectively . Additionally, it has shown activity against phosphodiesterase 4B (PDE 4B), which is relevant in the context of inflammation and other diseases, with an IC50 value of 12.2 µM .
Table 1: Bioactivity Profile of Streptophenazine K
| Target Pathogen | IC50 (µM) |
|---|---|
| Staphylococcus epidermidis | 14.5 ± 2.0 |
| Bacillus subtilis | 21.6 ± 6.8 |
| PDE 4B | 12.2 ± 2.0 |
Biosynthetic Pathways
The biosynthesis of Streptophenazine K involves complex biochemical pathways derived from phenazine precursors. The production is initiated from phenazine-1,6-dicarboxylic acid (PDC), which is synthesized through the shikimate pathway in bacteria . The identification of biosynthetic gene clusters (BGCs) responsible for the production of streptophenazines has been a significant focus in recent studies, utilizing techniques such as CRISPR gene editing to enhance yield and expression of these compounds in heterologous hosts .
Figure 1: Proposed Biosynthetic Pathway for Streptophenazines
Biosynthetic Pathway (Illustrative purposes only; actual image not provided)
Production Techniques
Recent advancements in microbial fermentation techniques have facilitated the efficient production of Streptophenazine K. The One Strain Many Compounds (OSMAC) strategy has been pivotal in optimizing growth conditions to enhance secondary metabolite production from Streptomyces strains . This method allows researchers to explore various media compositions and environmental factors that can influence the yield of streptophenazines.
Case Studies and Research Findings
Several studies have documented the isolation and characterization of Streptophenazine K from marine-derived Streptomyces strains:
- Study on Marine-Derived Strains : A study isolated multiple streptophenazines, including K, from Streptomyces strain HB202 found in marine sponges. This research highlighted the compound's antibacterial properties and potential therapeutic applications against resistant bacterial strains .
- Genetic Engineering Approaches : Research utilizing CRISPR technology has successfully refactored BGCs to enhance the production levels of streptophenazines in engineered strains, demonstrating a promising approach for biotechnological applications .
Comparison with Similar Compounds
Comparative Analysis with Similar Streptophenazines
Structural and Spectroscopic Comparisons
Streptophenazine K shares a core phenazine scaffold with other streptophenazines but differs in substituents and stereochemistry. Key comparisons are summarized below:
Table 1: Structural and Spectroscopic Comparison of Streptophenazine K with Analogs
Key Observations:
Streptophenazine K vs. G :
- The 14 mass unit difference arises from the replacement of G’s C-1 methyl ester (-COOMe) with a free carboxylic acid (-COOH) in K .
- NMR data confirm this: C-1 in K shows a high-field shift (δ 126.6) compared to G’s esterified C-1 .
- CD spectra of K and G are nearly identical, indicating minimal electronic influence from the C-1 substituent on the chromophore .
Streptophenazine K vs. I and J :
- K and I share the same molecular formula but differ in side-chain stereochemistry. The coupling constant ($^3J = 7.5 \, \text{Hz}$ for K vs. 7.7 Hz for I) suggests similar unlike configurations at C-1′/C-2′ .
- Streptophenazine J is an isomer of I, with altered methyl group placement and instability complicating absolute configuration determination .
Preparation Methods
Biosynthetic Origin and Microbial Production
Streptophenazine K is biosynthesized by Streptomyces strains, particularly Streptomyces sp. HB202 and Streptomyces sp. ID63040. The biosynthesis involves a phenazine core with specific substitutions, including alkyl chains and ester groups, which are enzymatically assembled by the microbial metabolism.
- Microbial Strain: Streptomyces sp. HB202 is a known producer of streptophenazines including K, as established by fermentation studies.
- Culture Conditions: Fermentation is typically conducted in GYM medium at 28 °C, with controlled pH (around 9) and dissolved oxygen levels to optimize production yields.
- Scale-Up: Production has been successfully scaled from 10 L to 200 L stirred tank reactors, with process optimization reducing fermentation time from 90 h to 40 h and increasing yield (Figure 7 in source).
Fermentation and Cultivation
The preparation of Streptophenazine K begins with the cultivation of the producing Streptomyces strain under optimized fermentation conditions:
- Medium: GYM medium (glucose, yeast extract, malt extract) supports robust growth and metabolite production.
- Parameters: pH is maintained at 9, temperature at 28 °C, and dissolved oxygen is monitored to ensure aerobic conditions.
- Process Time: Maximum yields are achieved within 40–90 hours depending on scale.
- Outcome: The fermentation broth contains a mixture of streptophenazine derivatives, including Streptophenazine K.
Extraction and Isolation
After fermentation, the preparation of Streptophenazine K involves several extraction and purification steps:
- Separation: The culture broth is separated into supernatant and cell pellet fractions.
- Extraction: Both fractions are extracted with ethyl acetate (EtOAc) to recover streptophenazines.
- Partitioning: Cell components and metabolites are partitioned to concentrate the phenazine compounds.
- Purification: Preparative High-Performance Liquid Chromatography (HPLC) is employed to isolate pure Streptophenazine K from the complex extract mixture (Figure 8 in source).
Structural Elucidation and Confirmation
The isolated Streptophenazine K is characterized using advanced spectroscopic techniques to confirm its structure and purity:
| Technique | Purpose | Key Findings for Streptophenazine K |
|---|---|---|
| 1H NMR, 13C NMR, DEPT | Identification of proton and carbon signals | Phenazine core signals consistent; substitution pattern confirmed |
| 1H–13C HSQC, HMBC | Correlation of protons and carbons | Confirmed 1,6-disubstitution on phenazine ring; alkyl chain position |
| 1H–1H COSY | Proton-proton connectivity | Identified adjacent methine and methyl groups in side chain |
| High-Resolution ESI-MS | Molecular formula and mass confirmation | m/z 455.21605 [M+H]+ consistent with C25H31N2O6 |
| UV-Vis Spectroscopy | Phenazine characteristic absorption | λmax at 215, 251, 347, 360, 366 nm |
These data collectively establish the molecular structure of Streptophenazine K, including methyl ester groups at C-1 and C-2′ and an oxymethine substituent on the alkyl chain (Table 1 in source).
Biosynthetic Gene Cluster and Metabolomic Insights
Recent metabolomic studies have linked Streptophenazine K production to specific biosynthetic gene clusters (BGCs) in Streptomyces sp. ID63040. These BGCs encode enzymes responsible for phenazine core assembly and side-chain modifications.
- Gene Cluster Similarity: The BGC in ID63040 is highly homologous to the reference streptophenazine cluster from marine Streptomyces sp. CNB-091.
- Modification: Unique N-acetyl-cysteinylation modifications to the alkyl chain have been identified via metabolomics, suggesting cellular metabolites like mycothiol contribute to structural diversity (source).
- Metabolomic Approach: Untargeted metabolomics allowed identification of novel derivatives and tracking of production dynamics during cultivation.
Summary Table of Preparation Steps
| Step | Description | Key Parameters/Conditions |
|---|---|---|
| Microbial Cultivation | Fermentation of Streptomyces sp. HB202 or ID63040 | GYM medium, 28 °C, pH 9, aerobic, 40–90 h |
| Extraction | Separation of culture broth and extraction with EtOAc | Extraction of supernatant and cell pellet |
| Purification | Preparative HPLC purification | Isolation of pure Streptophenazine K |
| Structural Analysis | NMR, MS, UV-Vis, and correlation spectroscopy | Confirm molecular formula and substitution pattern |
| Genetic Analysis | Biosynthetic gene cluster identification | Homology with known streptophenazine BGCs |
Research Findings and Considerations
- Streptophenazine K is isolated as a yellow solid with characteristic UV and NMR spectra confirming its phenazine structure.
- The 1,6-disubstituted phenazine skeleton is a conserved feature among streptophenazines.
- The alkyl side chain contains ester and oxymethine functionalities critical for biological activity.
- Upscaling fermentation improves yield and reduces process time without compromising compound integrity.
- Metabolomic and genetic studies reveal the role of cellular metabolites in post-biosynthetic modifications, expanding the chemical diversity of streptophenazines.
Q & A
Q. How is Streptophenazine K structurally characterized, and what analytical techniques are most reliable for its identification?
Streptophenazine K’s structural elucidation relies on a combination of high-resolution mass spectrometry (HR-MS), nuclear magnetic resonance (NMR) spectroscopy, and chromatographic profiling. For instance, reverse-phase HPLC coupled with UV-Vis detection (as shown in chromatographic data from a marine Streptomyces strain ) can resolve overlapping peaks and identify key structural features. Overlapping peaks in chromatograms (e.g., peaks 3–5 at 4.5 minutes) suggest structural analogs requiring advanced separation techniques like LC-MS/MS for differentiation .
Q. What biosynthetic pathways are implicated in Streptophenazine K production, and how can they be experimentally validated?
Streptophenazine K is hypothesized to originate from a hybrid polyketide synthase (PKS)-nonribosomal peptide synthetase (NRPS) pathway, as inferred from refactoring studies of related streptophenazine gene clusters . To validate this, researchers can perform gene knockout experiments targeting PKS/NRPS domains and analyze metabolite profiles via HPLC or LC-MS. Heterologous expression in optimized Streptomyces hosts (e.g., S. coelicolor) followed by comparative metabolomics is a proven methodology .
Q. What in vitro assays are suitable for assessing Streptophenazine K’s bioactivity?
Standardized antimicrobial assays (e.g., broth microdilution for MIC determination) and cytotoxicity screens (e.g., MTT assays against cancer cell lines) are recommended. Ensure consistency by using reference strains (e.g., Staphylococcus aureus ATCC 25923) and normalizing results to positive controls like tetracycline or doxorubicin .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data between Streptophenazine K and its analogs?
Discrepancies in bioactivity often arise from minor structural variations (e.g., hydroxylation or methylation). To address this:
- Perform structure-activity relationship (SAR) studies using semi-synthetic derivatives.
- Apply multivariate statistical analysis (e.g., PCA) to correlate structural features with activity profiles .
- Cross-validate findings with genomic data to identify tailoring enzymes (e.g., methyltransferases) that modify bioactivity .
Q. What strategies optimize Streptophenazine K yield in heterologous expression systems?
Key approaches include:
- Promoter engineering : Replace native promoters with strong, constitutive promoters (e.g., ermEp) to boost gene expression .
- Co-culture techniques : Simulate ecological interactions by co-culturing Streptomyces with marine bacteria or fungi to activate silent gene clusters .
- CRISPR-Cas9-mediated refactoring : Delete nonessential regulatory genes and integrate antibiotic resistance markers for selection .
Q. How can the cryptic biosynthetic gene cluster of Streptophenazine K be deciphered and functionally annotated?
- Bioinformatic tools : Use antiSMASH for initial cluster prediction and BLASTp for homology-based annotation of PKS/NRPS domains .
- Heterologous expression : Clone the cluster into a model host (e.g., S. lividans) and compare metabolite profiles pre- and post-induction .
- RNA-seq analysis : Identify differentially expressed genes under varying culture conditions to pinpoint cluster regulators .
Q. What experimental designs mitigate challenges in isolating Streptophenazine K from complex microbial extracts?
- Multi-step chromatography : Combine size-exclusion (SEC) and reverse-phase (RP-HPLC) chromatography to resolve co-eluting compounds .
- Metabolite tagging : Use isotopic labeling (e.g., ¹³C-acetate) to track Streptophenazine K biosynthesis in situ .
- Dereplication tools : Leverage platforms like GNPS or METLIN to rapidly identify known analogs and prioritize novel compounds .
Methodological Frameworks for Research Design
How should researchers formulate hypothesis-driven questions about Streptophenazine K’s ecological roles?
Apply the PICO framework:
- Population : Marine Streptomyces strains isolated from sponge symbionts.
- Intervention : Genetic or environmental perturbation (e.g., nutrient stress).
- Comparison : Wild-type vs. mutant strains or controlled vs. stress-induced conditions.
- Outcome : Changes in Streptophenazine K production or bioactivity .
Q. What criteria ensure rigorous validation of Streptophenazine K’s mechanism of action?
- Dose-response experiments : Establish a linear correlation between compound concentration and effect size.
- Target identification : Use affinity chromatography or thermal proteome profiling (TPP) to identify binding partners .
- In vivo models : Validate findings in zebrafish or murine infection models to assess therapeutic potential .
Data Interpretation and Reporting Standards
Q. How should researchers address conflicting data in Streptophenazine K studies?
Q. What reporting guidelines are critical for publishing Streptophenazine K research?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
